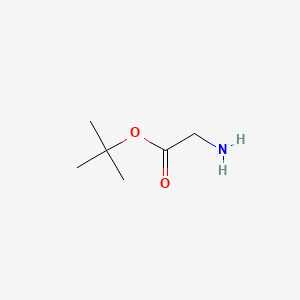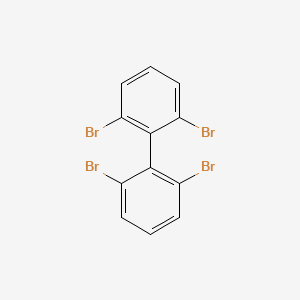
2,2',6,6'-Tetrabromobiphenyl
Overview
Description
Synthesis Analysis
TBBP has been used in various scientific research applications. It has been studied in catalytic asymmetric bromine-lithium exchange, asymmetric desymmetrization of 2,2’,6,6’-tetrahydroxybiphenyl, synthesis of axially chiral biaryls, synthesis of tetraphenylenes via Pd-catalyzed C-H activation, and the synthesis and resolution of chiral biphenyl derivatives.Molecular Structure Analysis
The molecular structure of TBBP is complex due to the presence of bromine atoms attached to the biphenyls .Chemical Reactions Analysis
TBBP has been used in various chemical reactions, including catalytic asymmetric bromine-lithium exchange, asymmetric desymmetrization, synthesis of axially chiral biaryls, and the synthesis of tetraphenylenes.Physical And Chemical Properties Analysis
TBBP is a white solid with a melting point of about -20°C. It has a molecular formula of C12H6Br4, an average molecular mass of 469.792 g/mol, and a monoisotopic mass of 465.720276 Da .Scientific Research Applications
Catalytic Asymmetric Bromine-Lithium Exchange
The application of 2,2',6,6'-tetrabromobiphenyl in catalytic asymmetric bromine-lithium exchange has been studied. This process involves a catalyzed desymmetrization, leading to the creation of axially chiral compounds with high yield and enantioselectivity. Such advancements in asymmetric synthesis are significant for producing chiral molecules with specific orientations, which is crucial in various fields of chemistry and pharmacology (Perron & Alexakis, 2010).
Asymmetric Desymmetrization
Another significant research application involves the asymmetric desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl. This process facilitates the formation of S axial chirality with exclusive diastereoselectivity. The resulting desymmetrization product serves as a versatile chiral building block, which is instrumental in the asymmetric synthesis of various chiral compounds (Harada, Tuyet, Oku, 2000).
Synthesis of Axially Chiral Biaryls
Further research has been conducted on the synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl. This process involves sequential etherification, yielding compounds with S-axial chirality. Such synthesized biaryls are crucial in creating complex molecular structures used in advanced materials and pharmaceutical research (Tuyet, Harada, Hashimoto, Hatsuda, Oku, 2000).
Novel Approach to Tetraphenylenes
This compound has also been employed in the synthesis of tetraphenylenes via Pd-catalyzed C-H activation. This methodology facilitates the production of various substituted tetraphenylenes, demonstrating the compound's utility in materials science, supramolecular chemistry, and asymmetric catalysis (Jiang, Zhang, Chen, Zhou, Zhang, 2016).
Development of Chiral Biphenyl Derivatives
Research has also focused on the synthesis and resolution of chiral biphenyl derivatives, with substitutions at specific positions like 2,2', 4,4', and 6,6'. These compounds are fundamental in the preparation of chiral materials, showcasing the diverse applications of this compound in creating specialized chemical structures (Montoya-Pelaez, Uh, Lata, Thompson, Lemieux, Crudden, 2006).
Ligand Application in Palladium Complexes
The compound has also been used as a ligand in dinuclear palladium(II) complexes. Its structural properties enable allosteric communication between palladium complex fragments, offering potential applications in catalysis and material sciences (Petzold & Alrawashdeh, 2012).
Mechanism of Action
Target of Action
The primary target of 2,2’,6,6’-Tetrabromobiphenyl is the Aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Biochemical Pathways
The compound’s interaction with the Aryl hydrocarbon receptor affects the regulation of cell-cycle . It is likely to play an important role in the development and maturation of many tissues .
Pharmacokinetics
Given its structure and properties, it is expected to have low water solubility , which may impact its bioavailability.
Action Environment
The action, efficacy, and stability of 2,2’,6,6’-Tetrabromobiphenyl can be influenced by environmental factors. It is known that the compound is a polybrominated biphenyl, a group of synthetic organic compounds used as flame retardants . The use of such compounds is banned or restricted in most areas due to their toxicity and persistence in the environment .
properties
IUPAC Name |
1,3-dibromo-2-(2,6-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIZQBVLCDNAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C(C=CC=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242676 | |
| Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97038-96-5 | |
| Record name | 2,2',6,6'-Tetrabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097038965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',6,6'-TETRABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G588WJ28R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




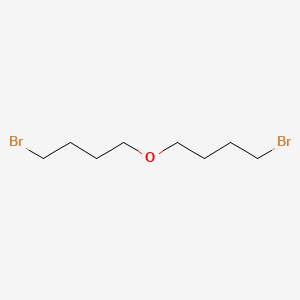
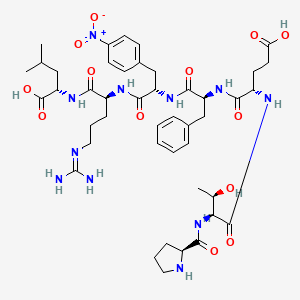

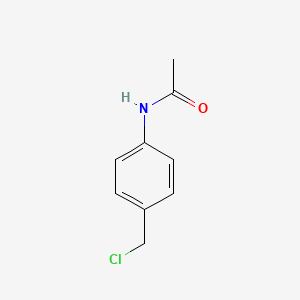

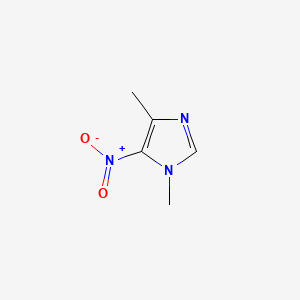

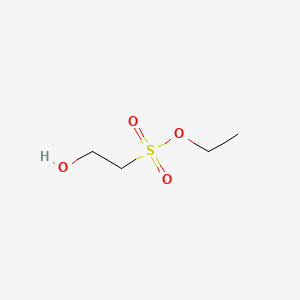
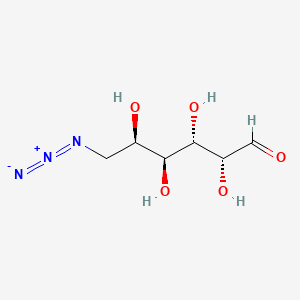

![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)
